molecular formula C18H32N8O3S B12373785 (3S)-N-ethyl-3-[[9-ethyl-2-[[(2R,3S)-2-hydroxypentan-3-yl]amino]purin-6-yl]amino]pyrrolidine-1-sulfonamide

(3S)-N-ethyl-3-[[9-ethyl-2-[[(2R,3S)-2-hydroxypentan-3-yl]amino]purin-6-yl]amino]pyrrolidine-1-sulfonamide

Cat. No.: B12373785
M. Wt: 440.6 g/mol
InChI Key: ROGNUCVYDNPNJI-RDBSUJKOSA-N
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Description

AZD8421 is a highly selective inhibitor of cyclin-dependent kinase 2 (CDK2), a serine/threonine kinase that plays a crucial role in cell cycle regulation. CDK2 is activated through interaction with its cyclin partners, cyclin E and cyclin A, driving the progression of the cell cycle from the G1 phase to the S phase. AZD8421 has shown potential in addressing resistance to cyclin-dependent kinase 4 and cyclin-dependent kinase 6 inhibitors in breast cancer and cancers with high cyclin E1 expression .

Preparation Methods

The synthesis of AZD8421 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of functional groups that confer selectivity and potency. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to achieve optimal yields. Industrial production methods focus on scaling up the synthesis while maintaining the purity and efficacy of the compound .

Chemical Reactions Analysis

AZD8421 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.

    Substitution: AZD8421 can undergo substitution reactions where specific atoms or groups are replaced with others. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. .

Scientific Research Applications

AZD8421 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the role of CDK2 in cell cycle regulation and to develop new inhibitors with improved selectivity and potency.

    Biology: Employed in cellular assays to investigate the effects of CDK2 inhibition on cell proliferation, apoptosis, and senescence.

    Medicine: Under investigation for its potential to overcome resistance to cyclin-dependent kinase 4 and cyclin-dependent kinase 6 inhibitors in breast cancer and other cancers with high cyclin E1 expression.

    Industry: Utilized in the development of new therapeutic agents targeting CDK2 for the treatment of various cancers

Mechanism of Action

AZD8421 exerts its effects by selectively inhibiting CDK2. The compound binds to the ATP-binding pocket of CDK2, preventing the phosphorylation of downstream substrates required for cell cycle progression. This inhibition leads to cell cycle arrest in the G1/S phase and induces cellular senescence. The molecular targets and pathways involved include the retinoblastoma protein (pRB) pathway and the cyclin E1-CDK2 complex .

Comparison with Similar Compounds

AZD8421 is unique in its high selectivity for CDK2 over other cyclin-dependent kinases such as CDK1, CDK4, CDK6, and CDK9. This selectivity is achieved through specific interactions with key residues in the ATP-binding pocket of CDK2. Similar compounds include:

Properties

Molecular Formula

C18H32N8O3S

Molecular Weight

440.6 g/mol

IUPAC Name

(3S)-N-ethyl-3-[[9-ethyl-2-[[(2R,3S)-2-hydroxypentan-3-yl]amino]purin-6-yl]amino]pyrrolidine-1-sulfonamide

InChI

InChI=1S/C18H32N8O3S/c1-5-14(12(4)27)22-18-23-16(15-17(24-18)25(7-3)11-19-15)21-13-8-9-26(10-13)30(28,29)20-6-2/h11-14,20,27H,5-10H2,1-4H3,(H2,21,22,23,24)/t12-,13+,14+/m1/s1

InChI Key

ROGNUCVYDNPNJI-RDBSUJKOSA-N

Isomeric SMILES

CC[C@@H]([C@@H](C)O)NC1=NC(=C2C(=N1)N(C=N2)CC)N[C@H]3CCN(C3)S(=O)(=O)NCC

Canonical SMILES

CCC(C(C)O)NC1=NC(=C2C(=N1)N(C=N2)CC)NC3CCN(C3)S(=O)(=O)NCC

Origin of Product

United States

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